molecular formula C17H19NO6 B8024348 2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate

2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate

Cat. No.: B8024348
M. Wt: 333.3 g/mol
InChI Key: XIULBHYZFMPXCG-UHFFFAOYSA-N
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Description

2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate is a complex organic compound with the molecular formula C17H19NO6 and a molecular weight of 333.34 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with ethyl, methyl, and benzoyl groups, as well as two ester functionalities. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.

    Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Esterification: The ester functionalities are introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, alcohols, or amines, under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ester derivatives or amides.

Scientific Research Applications

2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester functionalities allow it to participate in hydrolysis reactions, releasing active intermediates that can interact with biological targets. The benzoyl group may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate: C17H19NO6

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-O-ethyl 6-O-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-3-24-17(22)14-13(19)10-9-12(16(21)23-2)18(14)15(20)11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULBHYZFMPXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCC(N1C(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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